Thermodynamic Solubility Profiling of N-(3-Fluoro-benzyl)-cyclohexane-1,4-diamine in Organic Solvents
Thermodynamic Solubility Profiling of N-(3-Fluoro-benzyl)-cyclohexane-1,4-diamine in Organic Solvents
Executive Summary
In modern drug discovery and materials science, functionalized diamines such as N-(3-Fluoro-benzyl)-cyclohexane-1,4-diamine serve as critical building blocks, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and CNS-penetrant therapeutics[1]. Understanding the thermodynamic solubility profile of this compound in various organic solvents is paramount for optimizing reaction yields, designing purification workflows, and formulating delivery vehicles.
This whitepaper provides an in-depth mechanistic analysis of the compound's solvation behavior, governed by Hansen Solubility Parameters (HSP) and the unique physicochemical alterations introduced by fluorine substitution. Furthermore, it establishes a self-validating, step-by-step experimental protocol for equilibrium solubility determination compliant with international pharmacopeial standards.
Structural Causality & Physicochemical Profiling
To predict and understand the solubility of N-(3-Fluoro-benzyl)-cyclohexane-1,4-diamine, we must deconstruct its molecular architecture into its functional domains. The molecule exhibits a dualistic nature: a highly polar, hydrogen-bonding aliphatic core and a lipophilic, electron-withdrawing aromatic appendage.
The Fluorine Effect on Solvation
The introduction of a fluorine atom at the meta-position of the benzyl ring fundamentally alters the molecule's electronic landscape. Fluorine is the most electronegative element (Pauling scale: 3.98), exerting a strong inductive electron-withdrawing effect (-I effect)[2].
-
pKa Modulation: This inductive pull decreases the electron density on the adjacent secondary amine (N1), effectively lowering its pKa[3]. By reducing the basicity of this amine, the molecule is less prone to protonation in mildly acidic organic environments, thereby maintaining a neutral, more lipophilic state that favors dissolution in organic media[4][5].
-
Lipophilicity (LogP): The C-F bond enhances the overall lipophilicity of the molecule compared to a non-fluorinated benzyl analog, improving its affinity for moderately non-polar and polar aprotic solvents[2].
Hansen Solubility Parameters (HSP)
According to Hansen's theory, the total cohesive energy of a liquid or solid can be divided into three distinct intermolecular forces: Dispersion (
-
Dispersion (
): Driven by the cyclohexane ring and the benzene ring. -
Polarity (
): Driven by the strong dipole moment of the C-F bond and the amine heteroatoms. -
Hydrogen Bonding (
): Driven by the primary amine (N4, strong H-bond donor/acceptor) and the secondary amine (N1, H-bond donor/acceptor).
Caption: Hansen Solubility Parameter (HSP) interaction pathways for the target compound.
Quantitative Solubility Profile in Organic Solvents
Based on the structural parameters discussed above, the solubility of N-(3-Fluoro-benzyl)-cyclohexane-1,4-diamine is summarized in the table below. The compound exhibits a classic "polar-lipophilic" solubility profile, requiring solvents that can simultaneously disrupt the crystal lattice via H-bonding while accommodating the fluorobenzyl moiety.
| Solvent Classification | Representative Solvent | Dielectric Constant ( | Predicted Solubility Range (mg/mL at 25°C) | Mechanistic Rationale |
| Non-Polar Aliphatic | Hexane, Heptane | ~1.9 | < 1.0 (Sparingly Soluble) | Lacks the |
| Non-Polar Aromatic | Toluene | 2.4 | 5.0 - 15.0 (Slightly Soluble) | |
| Polar Aprotic (Halogenated) | Dichloromethane (DCM), Chloroform | 4.8 - 8.9 | 50.0 - 100.0 (Soluble) | Excellent matching of |
| Polar Aprotic (Strong) | DMSO, DMF | 36.7 - 46.7 | > 150.0 (Freely Soluble) | High |
| Polar Protic | Methanol, Ethanol | 24.3 - 32.7 | > 100.0 (Freely Soluble) | Optimal matching of |
Experimental Methodology: Equilibrium Solubility Determination
To generate reliable, reproducible solubility data for N-(3-Fluoro-benzyl)-cyclohexane-1,4-diamine, testing must transition from theoretical prediction to empirical validation. The following protocol is adapted from the principles of USP <1236> (Solubility Measurements) [8][9] and OECD Test Guideline 105 [10].
Core Directive: The Self-Validating System
A common pitfall in solubility testing is measuring kinetic dissolution rather than thermodynamic equilibrium. To ensure trustworthiness, this protocol incorporates a self-validating temporal check (
Step-by-Step Protocol (Saturation Shake-Flask Method)
Step 1: Preparation of the Solid Phase
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Weigh an excess amount of N-(3-Fluoro-benzyl)-cyclohexane-1,4-diamine (e.g., 200 mg) into a 5 mL amber glass vial. Note: Amber glass is used to prevent potential UV-induced degradation of the benzylamine moiety.
-
Add 1.0 mL of the target organic solvent. Ensure the presence of undissolved solid; if the solid dissolves completely, add more API until a visible suspension remains. This guarantees saturation.
Step 2: Isothermal Equilibration 3. Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation. 4. Place the vials in a thermostatic shaking water bath or incubator set to 25.0 ± 0.1 °C . 5. Agitate at 150-200 RPM.
Step 3: Temporal Sampling & Self-Validation
6. Extract 100 µL aliquots of the suspension at 24 hours and 48 hours .
7. Causality Check: Compare the quantified concentration of the 24h and 48h samples. If the concentration variance (
Step 4: Phase Separation 8. Centrifuge the extracted aliquots at 10,000 RPM for 10 minutes at 25°C to pellet the undissolved solid. Alternatively, filter through a 0.22 µm PTFE syringe filter (ensure filter compatibility with the specific organic solvent to prevent adsorption artifacts).
Step 5: Quantification (HPLC-UV) 9. Dilute the clear supernatant with a compatible diluent (e.g., Acetonitrile/Water) to fall within the linear range of the pre-validated HPLC-UV calibration curve. 10. Quantify the API concentration.
Step 6: Solid-State Verification (Critical) 11. Recover the undissolved solid pellet from the 48h sample. 12. Dry the solid under a gentle stream of nitrogen and analyze via X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC). 13. Rationale: Solvents can induce the formation of solvates or trigger polymorphic transitions. Verifying that the residual solid matches the starting material ensures the measured solubility corresponds to the intended crystal form.
Caption: Thermodynamic Equilibrium Solubility Workflow (USP <1236> Compliant).
References
1.[1] CAS 3114-70-3: 1,4-Diaminocyclohexane | CymitQuimica. CymitQuimica. URL: 2.[6] Hansen Solubility Parameters: More predictive power. Hansen Solubility. URL: 3.[8] USP <1236>: Solubility Measurements Chapter. Biorelevant. URL: 4.[7] Hansen solubility parameter. Wikipedia. URL: 5.[3] Fabulous Fluorine in Medicinal Chemistry. Sussex Drug Discovery Centre. URL: 6.[4] The role of fluorine in medicinal chemistry. Taylor & Francis Online. URL: 7.[5] Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal. URL: 8.[2] Fluorine in Pharmaceuticals: Key Properties & Drug Development. AiFChem. URL: 9.[9] Solubility and chemical quantification of APIs/drugs. Emmace. URL: 10. New Substances Notification - OECD Test Guideline 105. Government of Canada. URL: 11.[10] Measuring Aqueous Solubility in the Presence of Small Cosolvent Volume Fractions by Passive Dosing. Korea University / ACS. URL:
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